2,6-bis(1H-pyrazol-1-yl)aniline
Overview
Description
2,6-bis(1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C₁₂H₁₁N₅. It is a versatile small molecule scaffold used in various scientific research applications. The compound features two pyrazole rings attached to an aniline core, making it a valuable ligand in coordination chemistry and a building block in organic synthesis .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad range of chemical and biological properties . They are often used as reagents or intermediates in organic synthesis .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some pyrazole derivatives have been found to exhibit spin crossover (SCO) properties . SCO is a process where a molecule switches between different spin states, which can lead to changes in its physical properties .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some pyrazole derivatives have been found to exhibit luminescence properties
Action Environment
The action, efficacy, and stability of 2,6-bis(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, some pyrazole derivatives have been found to exhibit different properties at different temperatures . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 2,6-bis(1H-pyrazol-1-yl)aniline, have been found to exhibit promising agro-chemical, fluorescent and biological potencies
Cellular Effects
It has been suggested that spin-crossover (SCO) active iron(II) complexes, which can include this compound, can exhibit spin-state switching properties . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that spin-state switching in iron(II) complexes, which can include this compound, can be induced by applying a stimulus under isothermal conditions . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that spin-state switching in iron(II) complexes, which can include this compound, can exhibit a high-temperature spin crossover . This could potentially indicate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline typically involves the condensation of 2,6-dichloroaniline with pyrazole under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aniline group.
Coordination Reactions: It acts as a ligand, forming complexes with transition metals.
Oxidation and Reduction Reactions: The pyrazole rings can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, ethanol.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Metal Complexes: Coordination with metals like iron, copper, and nickel.
Substituted Derivatives: Products formed through nucleophilic substitution reactions.
Scientific Research Applications
2,6-bis(1H-pyrazol-1-yl)aniline is utilized in various fields, including:
Chemistry: As a ligand in coordination chemistry, forming stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development.
Industry: Used as a building block in the synthesis of advanced materials and catalysts
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1H-imidazol-2-yl)pyridine: Similar coordination properties but with imidazole rings instead of pyrazole.
2,6-bis(1H-pyrazol-1-yl)pyridine: Contains a pyridine core, offering different electronic properties.
2,6-bis(1H-pyrazol-3-yl)pyridine: Variation in the position of the pyrazole rings, affecting coordination behavior.
Uniqueness
2,6-bis(1H-pyrazol-1-yl)aniline is unique due to its specific arrangement of pyrazole rings and aniline core, providing distinct coordination chemistry and reactivity. This makes it a valuable compound in the synthesis of metal complexes and advanced materials .
Properties
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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